molecular formula C9H11BrMgO2 B6317371 2,4-Dimethoxy-6-methylphenylmagnesium bromide CAS No. 166587-25-3

2,4-Dimethoxy-6-methylphenylmagnesium bromide

Cat. No.: B6317371
CAS No.: 166587-25-3
M. Wt: 255.39 g/mol
InChI Key: KHTPPLYTHSBBAQ-UHFFFAOYSA-M
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Description

2,4-Dimethoxy-6-methylphenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It belongs to the class of Grignard reagents and is commonly employed as a nucleophile in various reactions. The compound has the molecular formula C₉H₁₁BrMgO₂ and a molecular weight of 255.3937 g/mol . It is typically available as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF).

Preparation Methods

2,4-Dimethoxy-6-methylphenylmagnesium bromide is synthesized through the reaction of 2,4-dimethoxy-6-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction conditions involve heating the mixture to reflux until the magnesium is completely consumed, resulting in the formation of the Grignard reagent.

Chemical Reactions Analysis

2,4-Dimethoxy-6-methylphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions with organic halides.

    Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and acidic work-up conditions to neutralize the Grignard reagent and isolate the desired product. Major products formed from these reactions include secondary and tertiary alcohols, as well as biaryl compounds.

Scientific Research Applications

2,4-Dimethoxy-6-methylphenylmagnesium bromide is utilized in various scientific research applications:

    Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

    Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the preparation of functionalized materials and polymers.

    Chemical Biology: It is used to modify biomolecules and study their interactions and functions.

Comparison with Similar Compounds

2,4-Dimethoxy-6-methylphenylmagnesium bromide can be compared with other Grignard reagents, such as:

    Phenylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.

    Vinylmagnesium bromide: Used for the formation of carbon-carbon double bonds.

    3,4-Dimethoxyphenylmagnesium bromide: Similar in structure but lacks the methyl group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis.

Properties

IUPAC Name

magnesium;1,3-dimethoxy-5-methylbenzene-6-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTPPLYTHSBBAQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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